Paricalcitol Glucuronide

Vitamin D receptor binding affinity secondary hyperparathyroidism

Paricalcitol Glucuronide is a fully characterized, high-purity Phase II metabolite reference standard of paricalcitol (Zemplar® API), formed via UGT1A4-mediated glucuronidation. Generic substitution is scientifically invalid—only a precisely defined stereochemistry and glucuronidation pattern ensures accurate quantification of paricalcitol metabolites in biological matrices for pharmacokinetic profiling, hepatobiliary elimination studies, and regulatory-compliant impurity monitoring per ICH guidelines. Sourcing certified material from a qualified supplier is non-negotiable for IND/NDA data integrity.

Molecular Formula C33H52O9
Molecular Weight 592.78
CAS No. 1260588-15-5
Cat. No. B602410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParicalcitol Glucuronide
CAS1260588-15-5
Synonyms(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol 25-β-D-Glucuronide;  1α,25-Dihydroxy-19-nor-vitamin D2 25-β-D-Glucuronide;  Zemplar 25-β-D-Glucuronide;  Paricalcitol 25-β-D-Glucuronide
Molecular FormulaC33H52O9
Molecular Weight592.78
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C
InChIInChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paricalcitol Glucuronide (CAS 1260588-15-5): Overview and Procurement-Relevant Characteristics


Paricalcitol Glucuronide (CAS 1260588-15-5) is a fully characterized glucuronidated Phase II metabolite of the synthetic vitamin D receptor activator (VDRA) paricalcitol, the active pharmaceutical ingredient (API) in Zemplar® . This high-purity reference standard (molecular formula C₃₃H₅₂O₉, molecular weight 592.76 g/mol) is primarily used as an analytical impurity and metabolite reference material for the development, validation, and quality control of paricalcitol drug substances and finished products . It is formed via direct glucuronidation of paricalcitol, a metabolic pathway mediated by UDP-glucuronosyltransferase (UGT) enzymes such as UGT1A4, and serves as a critical marker for assessing drug metabolism, pharmacokinetic profiling, and hepatobiliary elimination in both preclinical and clinical studies [1].

Why Generic Paricalcitol Glucuronide Reference Standards Are Not Interchangeable


Generic substitution of Paricalcitol Glucuronide reference standards is not scientifically valid due to critical differences in purity, structural characterization, and regulatory compliance. Unlike the parent drug paricalcitol, which is an active pharmaceutical ingredient with established bioequivalence pathways, the glucuronide metabolite is a high-purity analytical standard intended for method development, validation, and quality control . The identity and purity of this compound are essential for accurate quantification of paricalcitol and its metabolites in biological matrices, ensuring that pharmacokinetic and toxicological studies meet regulatory requirements . Furthermore, the specific stereochemistry and glucuronidation pattern of this reference standard are precisely defined, and any deviation in the supplied material could lead to erroneous analytical results, potentially compromising drug development and regulatory submissions [1]. Therefore, sourcing a fully characterized, regulatory-compliant reference standard from a qualified supplier is non-negotiable for scientific integrity.

Paricalcitol Glucuronide: Quantitative Evidence for Differentiated Use


Comparative Vitamin D Receptor (VDR) Binding Affinity of Paricalcitol

Paricalcitol exhibits a relative VDR-binding affinity of 14% compared to the endogenous ligand 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is set as 100%. In the same competitive displacement assay using calf thymus VDR, the relative affinities of other clinical vitamin D analogs were: 22-oxacalcitriol (OCT) at 25% and 1α,25-dihydroxydihydrotachysterol2 (1,25(OH)2DHT2) at 0.3% [1]. This reduced VDR affinity is a key determinant of the compound's biological profile.

Vitamin D receptor binding affinity secondary hyperparathyroidism calcemic activity

Comparative Metabolic Stability and Half-Life in Osteoblast Cells

In MG-63 human osteoblast-like cells, the metabolic half-life (t½) of paricalcitol was determined to be 2.3 hours, which is shorter than that of 1,25(OH)2D3 (2.6 hours) and 1,25(OH)2DHT2 (3.4 hours), but longer than that of OCT (1.2 hours) [1]. This intermediate metabolic stability may influence the duration of action and potential for target cell activation.

Drug metabolism half-life osteoblast 24-hydroxylase

Comparative Calcemic Activity and PTH Suppression in Uremic Animal Models

In uremic animal models, paricalcitol is approximately 10 times less active than calcitriol (1,25(OH)2D3) in mobilizing calcium and phosphorus from bone, while being 3 to 4 times less effective in suppressing serum parathyroid hormone (PTH) and parathyroid hyperplasia [1]. This data demonstrates a distinct separation between calcemic and PTH-suppressive effects.

Calcemic activity PTH suppression uremic model bone mobilization

Comparative Survival Advantage in Hemodialysis Patients

A historical cohort study of over 60,000 chronic hemodialysis patients in the United States found that patients treated with paricalcitol had a 16% survival advantage at 36 months compared to those treated with calcitriol, after accounting for baseline differences including mortality rates of different dialysis centers, duration on dialysis, and baseline mineral levels [1]. Furthermore, patients who switched from paricalcitol to calcitriol had worse survival compared to those who switched from calcitriol to paricalcitol.

Survival analysis hemodialysis outcomes research mortality

Dose Equivalency for PTH Suppression: Paricalcitol vs. Doxercalciferol

In a clinical dose equivalency study, chronic hemodialysis patients on a stable maintenance dose of paricalcitol were randomized to receive doxercalciferol at 35%, 50%, or 65% of the paricalcitol dose. Linear regression analysis determined that a conversion factor of 0.57 (i.e., doxercalciferol at 57% of the paricalcitol dose) resulted in equivalent suppression of intact parathyroid hormone (iPTH) [1]. This study establishes a quantitative dose relationship between these two VDRAs.

Dose conversion PTH suppression doxercalciferol hemodialysis

Paricalcitol Glucuronide: Validated Research and Industrial Application Scenarios


Analytical Reference Standard for Pharmacokinetic and Metabolism Studies

Paricalcitol Glucuronide is an essential reference standard for the accurate quantification of paricalcitol's Phase II metabolism in biological matrices. In vitro and in vivo studies use this compound to identify and quantify the glucuronide conjugate formed by UGT enzymes (e.g., UGT1A4), enabling precise pharmacokinetic profiling and assessment of hepatobiliary elimination [1]. The use of a high-purity reference standard ensures the reliability of data generated in support of Investigational New Drug (IND) applications and New Drug Applications (NDA).

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

As a known and fully characterized impurity of the paricalcitol API, Paricalcitol Glucuronide is utilized in pharmaceutical quality control (QC) laboratories. It serves as a reference marker in validated HPLC and LC-MS/MS methods to monitor impurity levels in drug substances and finished dosage forms, ensuring compliance with regulatory monographs (e.g., USP) and ICH guidelines . Its availability as a certified reference material is critical for batch release testing and stability studies.

Development and Validation of Bioanalytical Methods

Paricalcitol Glucuronide is indispensable in the development and validation of sensitive and specific bioanalytical assays. It is used to establish chromatographic separation, determine extraction recovery, and assess matrix effects in LC-MS/MS methods designed to measure paricalcitol and its metabolites in plasma, urine, and bile . This ensures the accuracy, precision, and reproducibility of data required for clinical and non-clinical studies.

Investigating Species-Specific Metabolism and Hepatobiliary Excretion

This reference standard is applied in comparative metabolism studies to investigate species-specific differences in the glucuronidation of paricalcitol. For instance, it is used to identify and quantify the glucuronide metabolite in mammalian bile, which is the primary route of excretion for paricalcitol (accounting for approximately 74% of an administered dose in humans) [2]. This information is critical for interpreting toxicology studies and predicting human pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paricalcitol Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.